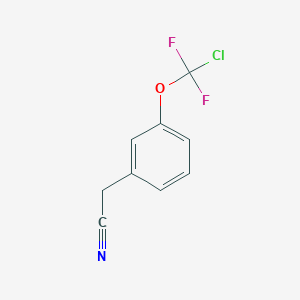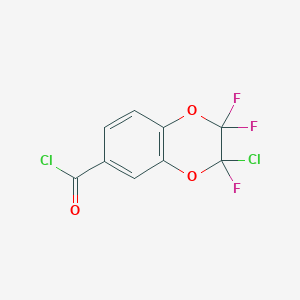
3-(Chlorodifluoromethoxy)-phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlorodifluoromethoxy)-phenylacetonitrile (CFMPA) is a compound of interest to many scientists due to its unique properties and potential applications in a variety of fields. CFMPA is a halogenated hydroxy-nitrile, a type of organic compound that has been studied for its potential use in organic synthesis, pharmaceuticals, and other areas of research.
Wissenschaftliche Forschungsanwendungen
3-(Chlorodifluoromethoxy)-phenylacetonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides and esters. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile has been studied for its potential use as a catalyst in organic synthesis, as well as its potential to be used as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-(Chlorodifluoromethoxy)-phenylacetonitrile is not yet fully understood. However, it is believed that 3-(Chlorodifluoromethoxy)-phenylacetonitrile acts as a nucleophile, reacting with electrophilic functional groups to form covalent bonds. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile has been shown to be a strong acid, which may explain its ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Chlorodifluoromethoxy)-phenylacetonitrile are not yet fully understood. However, it has been suggested that 3-(Chlorodifluoromethoxy)-phenylacetonitrile may have potential applications in the treatment of certain diseases, such as cancer. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile has been studied for its potential use in drug delivery systems, as it has been shown to be able to penetrate cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Chlorodifluoromethoxy)-phenylacetonitrile in lab experiments is its low cost and easy availability. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, 3-(Chlorodifluoromethoxy)-phenylacetonitrile is a relatively reactive compound, which can make it difficult to use in certain experiments. Additionally, 3-(Chlorodifluoromethoxy)-phenylacetonitrile is a highly toxic compound, and should be handled with caution in the laboratory.
Zukünftige Richtungen
Given the potential applications of 3-(Chlorodifluoromethoxy)-phenylacetonitrile, there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing 3-(Chlorodifluoromethoxy)-phenylacetonitrile. Additionally, further research into the biochemical and physiological effects of 3-(Chlorodifluoromethoxy)-phenylacetonitrile could lead to new applications in medicine and drug delivery systems. Additionally, further research into the mechanism of action of 3-(Chlorodifluoromethoxy)-phenylacetonitrile could lead to new insights into its potential uses in organic synthesis. Finally, further research into the advantages and limitations of using 3-(Chlorodifluoromethoxy)-phenylacetonitrile in lab experiments could lead to improved methods for utilizing this compound in the laboratory.
Synthesemethoden
3-(Chlorodifluoromethoxy)-phenylacetonitrile can be synthesized via a two-step reaction sequence. The first step involves the reaction of phenylacetonitrile with trifluoromethanesulfonyl chloride to form the intermediate product trifluoromethanesulfonamide. The second step involves the reaction of the intermediate product with chlorodifluoromethane to form the desired product, 3-(Chlorodifluoromethoxy)-phenylacetonitrile.
Eigenschaften
IUPAC Name |
2-[3-[chloro(difluoro)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRRASVGDRIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethoxy)-phenylacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)
